2-Methyl-6-nitrobenzamide

Catalog No.
S2729221
CAS No.
40637-78-3
M.F
C8H8N2O3
M. Wt
180.163
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-6-nitrobenzamide

CAS Number

40637-78-3

Product Name

2-Methyl-6-nitrobenzamide

IUPAC Name

2-methyl-6-nitrobenzamide

Molecular Formula

C8H8N2O3

Molecular Weight

180.163

InChI

InChI=1S/C8H8N2O3/c1-5-3-2-4-6(10(12)13)7(5)8(9)11/h2-4H,1H3,(H2,9,11)

InChI Key

DOQGEYYGGHYOJZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)N

Solubility

not available

Pharmacology

Field: Pharmacology

Results: The synthesis processes have led to the development of compounds with significant biological activities, potentially leading to new therapeutic drugs .

Material Science

Field: Material Science

Results: The synthesized materials are characterized by NMR, UV, and mass spectral analysis, indicating their potential for various industrial applications .

Chemical Synthesis

Field: Chemical Synthesis

Results: The method offers a green and efficient pathway for preparing benzamide derivatives, essential for various industrial applications .

Drug Development

Field: Drug Development

Results: The methylation has resulted in profound changes in the properties of drug candidates, enhancing their effectiveness .

Biochemistry

Field: Biochemistry

Results: Some synthesized compounds have shown effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Industrial Uses

Field: Industrial Uses

Results:

Antioxidant Research

Results: Some derivatives have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared to standards .

Antibacterial Agent Development

Field: Microbiology

Results: Certain compounds have demonstrated effective antibacterial properties, which could lead to the development of new antibacterial agents .

Industrial Chemistry

Field: Industrial Chemistry

Results: The use of 2-Methyl-6-nitrobenzamide has streamlined the production processes, leading to more efficient industrial chemical synthesis .

Agricultural Chemistry

Field: Agricultural Chemistry

Results: The research has yielded promising compounds that could serve as effective pesticides or herbicides in the future .

Organic Electronics

Field: Organic Electronics

Results: The modifications have led to improved charge transport properties, which are crucial for the performance of organic electronic devices .

Drug Metabolism Studies

Field: Pharmacokinetics

Results: Insights gained from these studies help in designing drugs with better metabolic profiles, enhancing their therapeutic potential .

2-Methyl-6-nitrobenzamide is a chemical compound with the molecular formula C8H8N2O3C_8H_8N_2O_3 and a molecular weight of approximately 180.16 g/mol. It is characterized as a nitrated aromatic amide, specifically a derivative of benzoic acid where a methyl group and a nitro group are positioned at the 2 and 6 positions, respectively. The compound typically appears as pale yellow crystalline solids or powders and is known for its chemical reactivity due to the presence of both the nitro and amide functional groups, which influence its physical properties and biological activities .

  • Acid-Base Reactions: This compound can donate hydrogen ions in the presence of bases, leading to neutralization reactions that produce salts and water .
  • Reduction Reactions: The nitro group can undergo reduction to form amines under specific conditions, which is significant in organic synthesis.
  • Esterification: Reacting with alcohols can lead to the formation of esters, particularly under acidic conditions.

2-Methyl-6-nitrobenzamide exhibits various biological activities, including:

  • Antimicrobial Properties: Research indicates that derivatives of nitrobenzamide compounds can possess antimicrobial effects, making them potential candidates for pharmaceutical applications .
  • Herbicidal Activity: The compound has been noted for its herbicidal properties due to its structural similarity to anthranilic acid, which is known for plant growth regulation .
  • Cytotoxicity: Some studies have suggested that nitrobenzamide derivatives may exhibit cytotoxic effects against certain cancer cell lines, although more research is needed to confirm these findings.

The synthesis of 2-Methyl-6-nitrobenzamide can be achieved through several methods:

  • Nitration of Methylbenzoic Acid:
    • Methylbenzoic acid can be nitrated using nitric acid and sulfuric acid mixtures to introduce the nitro group at the desired position.
  • Amidation:
    • The resulting nitrobenzoic acid can then be converted into 2-Methyl-6-nitrobenzamide through reaction with ammonia or an amine under heat.
  • Alternative Synthesis Routes:
    • Recent patents describe novel methods involving the oxidation of specific xylene derivatives to yield similar compounds, showcasing advancements in synthetic techniques .

2-Methyl-6-nitrobenzamide has several applications:

  • Agricultural Chemicals: Due to its herbicidal properties, it is explored as a potential herbicide in agricultural practices.
  • Pharmaceutical Intermediates: It serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting microbial infections or cancer cells.
  • Chemical Research: Used in laboratories for studying reaction mechanisms involving nitrated compounds.

Interaction studies involving 2-Methyl-6-nitrobenzamide focus on its reactivity with biological systems and other chemical agents:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its potential therapeutic effects.
  • Synergistic Effects with Other Compounds: Research has indicated that combining this compound with other agents may enhance its biological activity, particularly in antimicrobial applications .

Several compounds share structural similarities with 2-Methyl-6-nitrobenzamide. Below is a comparison highlighting their unique features:

Compound NameStructureUnique Features
2-Methyl-5-nitroanilineContains an amino group instead of amideExhibits different biological activities due to amine presence
3-Nitrobenzoic AcidNitro group at position 3Lacks methyl substitution; primarily used as an herbicide
4-Nitrophenylacetic AcidAcetic acid derivativeUsed in different synthetic pathways; less reactive than benzamides
2-Methylbenzoic AcidNo nitro groupCommonly used in organic synthesis; less toxic than nitrated derivatives

These compounds illustrate the diverse chemical landscape surrounding 2-Methyl-6-nitrobenzamide, emphasizing its unique reactivity and potential applications in various fields.

XLogP3

0.1

Wikipedia

2-Nitro-6-methylbenzamide

Dates

Modify: 2023-08-16

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